molecular formula C27H29N7O3 B12463332 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B12463332
M. Wt: 499.6 g/mol
InChI Key: KGLMJOLMCIXMOS-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl and dimethylphenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride. The final step involves the conjugation of the oxime ester with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29N7O3

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N7O3/c1-17-5-14-23(18(2)15-17)31-24(35)16-28-25-32-26(29-19-6-10-21(36-3)11-7-19)34-27(33-25)30-20-8-12-22(37-4)13-9-20/h5-15H,16H2,1-4H3,(H,31,35)(H3,28,29,30,32,33,34)

InChI Key

KGLMJOLMCIXMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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